molecular formula C12H15NO2 B14630928 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one CAS No. 56014-59-6

1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one

Katalognummer: B14630928
CAS-Nummer: 56014-59-6
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: JCYYTLIJCOMUOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one typically involves the hydrogenation of benzazepine derivatives. One common method includes the base-promoted addition of specific reagents followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one stands out due to its specific functional groups, which confer unique chemical reactivity and biological properties. Its hydroxy and ethanone groups enable distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

56014-59-6

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

1-(5-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

InChI

InChI=1S/C12H15NO2/c1-9(14)13-7-6-10-4-2-3-5-11(10)12(15)8-13/h2-5,12,15H,6-8H2,1H3

InChI-Schlüssel

JCYYTLIJCOMUOB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=CC=CC=C2C(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.